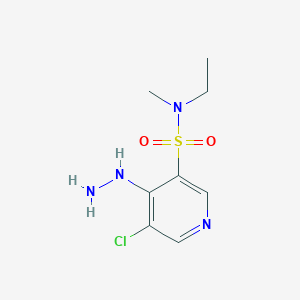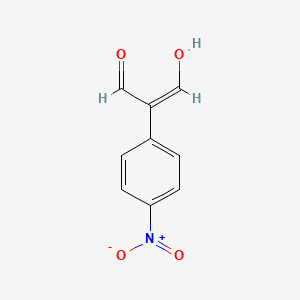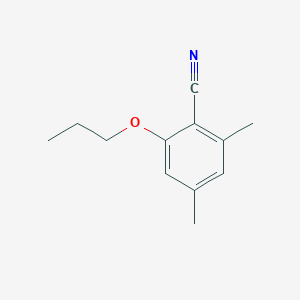
2,4-Dimethyl-6-propoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-propoxybenzonitrile: is an organic compound with the molecular formula C12H15NO. It is a derivative of benzonitrile, characterized by the presence of two methyl groups at the 2 and 4 positions and a propoxy group at the 6 position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzonitrile and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-dimethylbenzonitrile is reacted with propyl bromide under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-6-propoxybenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating effects of the methyl and propoxy groups, the compound is reactive towards electrophiles.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: Halogenating agents can introduce halogens into the benzene ring, leading to halogenated derivatives.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated benzonitriles.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-propoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-propoxybenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its structural features, such as those involving nitrile or propoxy groups.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylbenzonitrile: Lacks the propoxy group, making it less reactive in certain substitution reactions.
2,4-Dimethyl-6-methoxybenzonitrile: Contains a methoxy group instead of a propoxy group, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2,4-dimethyl-6-propoxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
FKTXIXRDVAUNDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC(=CC(=C1C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (R)-2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B15228012.png)
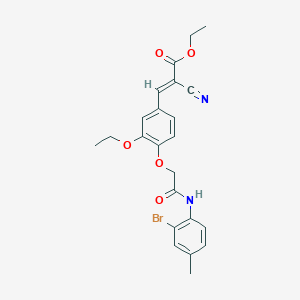
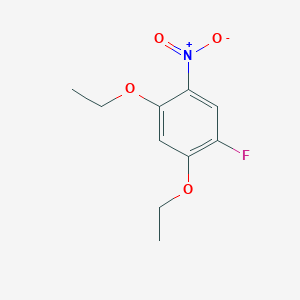

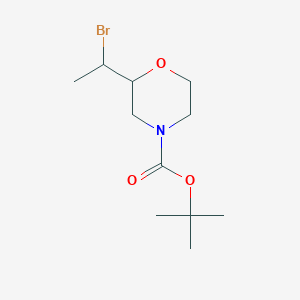
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)
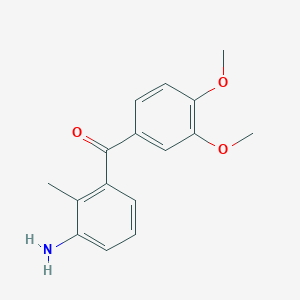
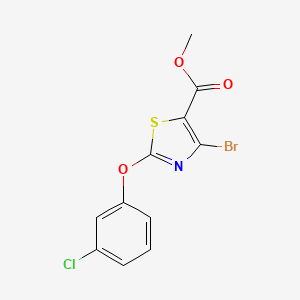


![7-Oxa-2-azaspiro[4.5]decan-10-one](/img/structure/B15228070.png)
![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
